molecular formula C11H21N3 B15239708 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine

Katalognummer: B15239708
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: HULBERJIZQKANW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the first position and diethyl groups at the third and fifth positions of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or diethyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and dyes, owing to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-tert-Butyl-3,5-dimethyl-1H-pyrazol-4-amine: Similar in structure but with methyl groups instead of diethyl groups, leading to differences in steric hindrance and reactivity.

    3,5-Di-tert-butyl-1H-pyrazole: Contains tert-butyl groups at both the third and fifth positions, resulting in increased steric bulk and potentially different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Eigenschaften

Molekularformel

C11H21N3

Molekulargewicht

195.30 g/mol

IUPAC-Name

1-tert-butyl-3,5-diethylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-6-8-10(12)9(7-2)14(13-8)11(3,4)5/h6-7,12H2,1-5H3

InChI-Schlüssel

HULBERJIZQKANW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NN1C(C)(C)C)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.